molecular formula C8H11BrN4 B11727637 N-[(E)-(Phenylmethylidene)amino]guanidine hydrobromide

N-[(E)-(Phenylmethylidene)amino]guanidine hydrobromide

Cat. No.: B11727637
M. Wt: 243.10 g/mol
InChI Key: RMCLIUDVKGWIPU-AVHZNCSWSA-N
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Description

N-[(E)-(Phenylmethylidene)amino]guanidine hydrobromide is a compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(Phenylmethylidene)amino]guanidine hydrobromide typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which are then coupled with amines under mild conditions . Another approach involves the use of cyanamides that react with derivatized amines, often catalyzed by copper or other metal catalysts .

Industrial Production Methods

Industrial production of guanidines, including this compound, often employs scalable methods such as the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(Phenylmethylidene)amino]guanidine hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into simpler guanidine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium or copper .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different guanidine oxides, while reduction can produce simpler guanidine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(Phenylmethylidene)amino]guanidine hydrobromide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11BrN4

Molecular Weight

243.10 g/mol

IUPAC Name

2-[(Z)-benzylideneamino]guanidine;hydrobromide

InChI

InChI=1S/C8H10N4.BrH/c9-8(10)12-11-6-7-4-2-1-3-5-7;/h1-6H,(H4,9,10,12);1H/b11-6-;

InChI Key

RMCLIUDVKGWIPU-AVHZNCSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N\N=C(N)N.Br

Canonical SMILES

C1=CC=C(C=C1)C=NN=C(N)N.Br

Origin of Product

United States

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